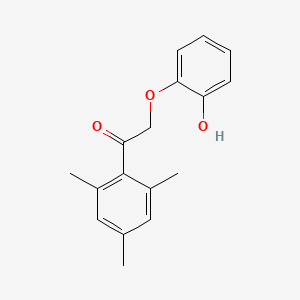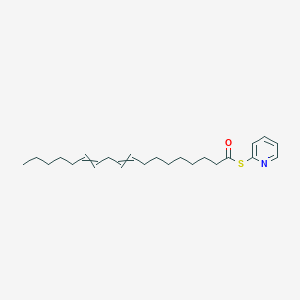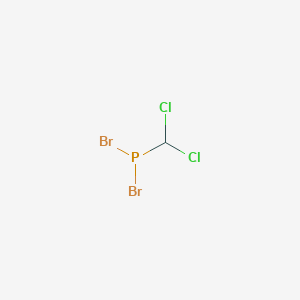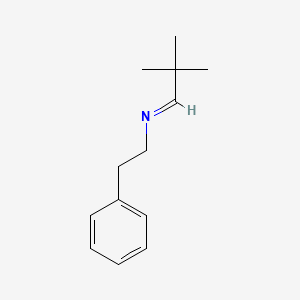
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One possible synthetic route is the reaction of 2,2-dimethylpropanal with 2-phenylethylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for imines often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine involves its interaction with molecular targets through its imine functional group. The imine can act as an electrophile, participating in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-amine: The reduced form of the imine.
2,2-Dimethylpropanal: The aldehyde precursor.
2-Phenylethylamine: The amine precursor.
Uniqueness
(1E)-2,2-Dimethyl-N-(2-phenylethyl)propan-1-imine is unique due to its specific structure, which combines a bulky tert-butyl group with a phenylethyl group
Propriétés
Numéro CAS |
97528-12-6 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-14-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
ADGMIPOTMOQHRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
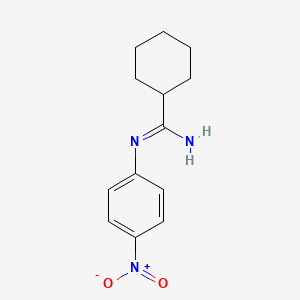

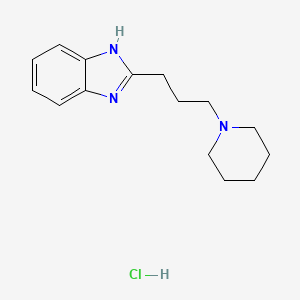
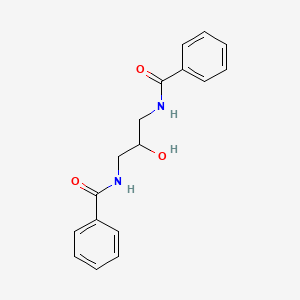
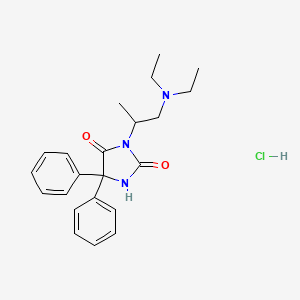
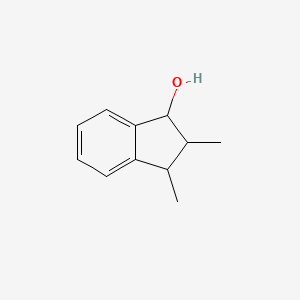
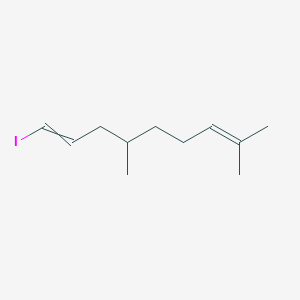
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

